molecular formula C8H10O2 B181637 2-Hydroxy-5-methylbenzyl alcohol CAS No. 4383-07-7

2-Hydroxy-5-methylbenzyl alcohol

Cat. No. B181637
CAS RN: 4383-07-7
M. Wt: 138.16 g/mol
InChI Key: ZUVDVLYXIZFDRM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzyl alcohol is a compound related to various hydroxybenzyl alcohols, which are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. While the papers provided do not directly discuss 2-Hydroxy-5-methylbenzyl alcohol, they do provide insights into similar compounds that can help infer the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxybenzyl alcohols, can be achieved through various methods. For instance, the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols uses formic acid as the CO source, indicating that 2-hydroxybenzyl alcohols can be intermediates in the synthesis of heterocyclic compounds . Additionally, the ozonolytic synthesis of 2-hydroxybenzyl alcohol for the production of gastrodin suggests that oxidation reactions can be employed to obtain hydroxybenzyl alcohols .

Molecular Structure Analysis

The molecular structure of hydroxybenzyl alcohols can be analyzed through spectroscopic methods. For example, the rotational spectrum of 2-fluorobenzyl alcohol provides information on the spatial arrangement of the hydroxyl group in relation to the aromatic ring . This information can be extrapolated to understand the molecular structure of 2-Hydroxy-5-methylbenzyl alcohol.

Chemical Reactions Analysis

Hydroxybenzyl alcohols can undergo various chemical reactions. The Brønsted acid-catalyzed stereoselective [4+3] cycloadditions of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines lead to the formation of seven-membered heterocyclic scaffolds . Furthermore, the reaction of 2-hydroxybenzyl alcohols with formalin can result in the formation of benzoxazines, indicating the potential for ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzyl alcohols can be influenced by the presence of substituents on the aromatic ring. For instance, the −OH-induced shift from carbon to oxygen acidity in the side-chain deprotonation of methoxybenzyl alcohol radical cations in aqueous solution suggests that the position and nature of substituents can affect the acidity and reactivity of the compound . Additionally, the isolation of hydroxybenzyl alcohol derivatives from natural sources, such as Gastrodia elata, indicates that these compounds can have varying solubilities and reactivities depending on their structure .

Scientific Research Applications

Catalytic Applications

2-Hydroxy-5-methylbenzyl alcohol has been explored in various scientific research areas, particularly in catalysis. For instance, a study by Wang et al. (2006) demonstrated the use of a wool-supported palladium catalyst for the hydration of styrene to α-methylbenzyl alcohol under mild conditions, achieving high yields and showcasing the catalyst's stability and reusability (Wang, Sui, Huang, & Jiang, 2006). This highlights the potential of 2-Hydroxy-5-methylbenzyl alcohol derivatives in catalytic processes.

Synthesis and Chemical Transformations

Gutnov et al. (1999) explored the synthesis of benzofuran derivatives involving 2-Hydroxy-5-methylbenzyl alcohol, indicating its role in the formation of complex organic compounds (Gutnov, Butin, Abaev, Krapivin, & Zavodnik, 1999). Similarly, Yoo, Kim Hye, and Kyu (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids, showcasing the versatility of this compound in organic synthesis (Yoo, Kim Hye, & Kyu, 1990).

Biocatalysis and Green Chemistry

Dai et al. (2010) demonstrated the use of Cellulosimicrobium cellulans as a biocatalyst for the hydroxylation of toluenes to benzyl alcohols, including 4-methylbenzyl alcohol, emphasizing the role of biocatalysis in producing such compounds (Dai, Wu, Wang, Chen, & Li, 2010).

Photocatalysis

Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methylbenzyl alcohol, on titanium dioxide, shedding light on the potential of photocatalysis in converting these compounds into valuable chemicals (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Safety And Hazards

2-Hydroxy-5-methylbenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-(hydroxymethyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVDVLYXIZFDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292778
Record name 2-(Hydroxymethyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methylbenzyl alcohol

CAS RN

4383-07-7
Record name 2-Hydroxy-5-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4383-07-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85475
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Hydroxymethyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-5-METHYLBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19A102730X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4.80 g of 4-fluoro-2-hydroxybenzoic acid in 100 ml of tetrahydrofuran is added dropwise at 0° C. to the suspension of 5.29 g of lithium aluminium hydride in 150 ml of tetrahydrofuran and stirred over 2 hours. The reaction mixture is admixed dropwise successively with 6 ml of water, 6 ml of 15% NaOH and 24 ml of water, and stirred over 1 hour. The mixture is filtered and the filtrate is concentrated by evaporation. The crude title compound is obtained as a red-orange oil from the residue. Rf=0.20 (1:1 EtOAc-heptane); Rt=2.47.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of LiAlH4 (2.5 g, 66 mmol) LiAlH4 in freshly distilled THF (8 ml) at 0° C. under argon, was added dropwise with stirring a solution of 5-methylsalicylic acid (5 g, 33 mmol) in freshly distilled THF (80 ml). Addition was complete in 0.75 hours and the reaction stirred at ambient temperature overnight. Careful addition of water (5 ml) was followed by the addition of ice (10 ml) and concentrated HCl (1 ml). The solvent was decanted and the residue treated with ethyl ether and ice water. The pH of the mixture was adjusted to pH 1 with concentrated HCl and the organic layer combined with the decanted solvent, washed with brine, dried (MgSO4) and evaporated. The residue was subjected to chromatography (eluant: ethyl ether/hexane) to give 2-hydroxymethyl-4-methylphenol as a white solid (3.1 g, 68%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-methylbenzyl alcohol
Reactant of Route 2
2-Hydroxy-5-methylbenzyl alcohol
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2-Hydroxy-5-methylbenzyl alcohol
Reactant of Route 4
2-Hydroxy-5-methylbenzyl alcohol
Reactant of Route 5
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2-Hydroxy-5-methylbenzyl alcohol
Reactant of Route 6
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2-Hydroxy-5-methylbenzyl alcohol

Citations

For This Compound
26
Citations
P Kitschke, T Rueffer, M Korb, H Lang… - European Journal of …, 2015 - Wiley Online Library
… Addition of 3-tert-butyl-2-hydroxy-5-methylbenzyl alcohol to 1 or 2 gave spirocyclic dioxagermine 3. H NMR analysis and DFT calculations concur with the proposed reaction cascade. …
Y Ohba, K Moriya, T Sone - Bulletin of the Chemical Society of Japan, 1991 - journal.csj.jp
… mer,SCC-a, was obtained by the condensation of 3-(3bromo-5-methylsalicyl)-2-hydroxy-5-methylbenzyl alcohol (8a)ºl with 2a, and a subsequent debromination of the product (9a) with …
Number of citations: 62 www.journal.csj.jp
P Haberfield, J Kivuls, M Haddad… - The Journal of Physical …, 1984 - ACS Publications
… 2-Hydroxy-5-methylbenzyl alcohol (6) was prepared by reduction of the corresponding benzoic acid with NaBH4-BF3 in THF. Recrystallization from water yielded material of mp 104-…
Number of citations: 15 pubs.acs.org
P Kitschke, M Walter, T Rüffer, H Lang… - Dalton …, 2016 - pubs.rsc.org
… A solution of Ge(NMe 2 ) 4 (0.540 g, 2.17 mmol) in diethyl ether (15 mL) was added dropwise into a solution of 2-hydroxy-5-methylbenzyl alcohol (0.898 g, 6.51 mmol) in diethyl ether (…
Number of citations: 13 pubs.rsc.org
AV Bordunov, NG Lukyanenko… - The Journal of …, 1995 - ACS Publications
… Reactant 12 reacted smoothly with 2,2'-dihydroxy-5,5'-dimethylbiphenyl (18) or 2-hydroxy-5-methylbenzyl alcohol(19). In the latter case, aminomethylation of the phenolic rings was …
Number of citations: 41 pubs.acs.org
E Adler, K Holmberg - Acta Chem. Scand, 1974 - actachemscand.org
… Hydroxy-3-methylbenzyl alcohol (3b) and 2hydroxy-5-methylbenzyl alcohol (3d) were prepared from the corresponding methylphenol, trioxane and boric oxide (B203) according to Ref. …
Number of citations: 4 actachemscand.org
DCP Kitschke - 2016 - monarch.qucosa.de
(DE) Im Fokus dieser Arbeit standen zwei Ziele. Zum einem war es Forschungsgegenstand, dass Konzept der Zwillingspolymerisation auf germaniumhaltige, molekulare Vorstufen wie …
Number of citations: 2 monarch.qucosa.de
P Kitschke, AA Auer, T Loeschner, A Seifert… - …, 2014 - Wiley Online Library
… 2-Hydroxy-5-methylbenzyl alcohol, 5-bromo-2-hydroxybenzyl alcohol, 5-cyano-2-hydroxybenzyl alcohol (starting from 3-formyl-4-hydroxybenonitrile),18 2-hydroxy-5-tert-butylbenzyl …
SH Bossmann, E Oliveros, S Göb… - The Journal of …, 1998 - ACS Publications
During the oxidative degradation of 2,4-dimethylaniline (2,4-xylidine) by means of the H 2 O 2 /UV method, a series of hydroxylated aromatic amines are formed, this result confirming …
Number of citations: 849 pubs.acs.org
V Boehmer, F Marschollek, L Zetta - The Journal of Organic …, 1987 - ACS Publications
… 6e was prepared directly by condensation of 3-(5-methylsalicyl)-2-hydroxy-5methylbenzyl alcohol,27 which was present from other experiments, with an excess …
Number of citations: 166 pubs.acs.org

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